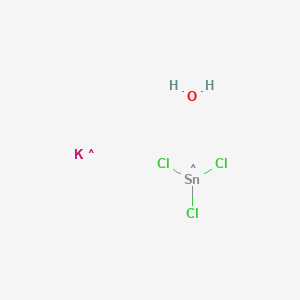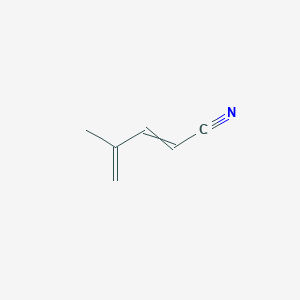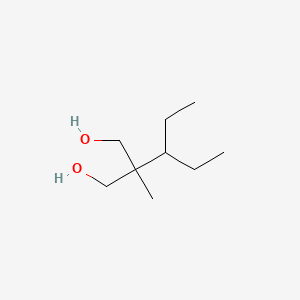
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane is a synthetic organic compound known for its unique chemical structure and properties. It is a colorless, dense liquid with a sweet odor and is primarily used in industrial applications. This compound is part of the larger family of chlorinated ethanes, which are known for their use as solvents, intermediates in chemical synthesis, and in various industrial processes.
Preparation Methods
The synthesis of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2-trichloroethane, which involves the addition of chlorine to the compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity . Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products.
Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated by-products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of less chlorinated ethanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane involves its interaction with various molecular targets. The compound is absorbed into the body through passive diffusion and is distributed throughout the body. It primarily affects the liver, where it undergoes metabolic transformation. The pathways involved include the cytochrome P450 enzyme system, which facilitates the oxidation and subsequent detoxification of the compound .
Comparison with Similar Compounds
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane can be compared with other chlorinated ethanes such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and intermediate in chemical synthesis.
1,1,1,2-Tetrachloroethane: Used in the production of wood stains and varnishes.
1,1,2-Trichloroethane: Commonly used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
36458-84-1 |
|---|---|
Molecular Formula |
C4H3Cl7O |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-(2,2,2-trichloroethoxy)ethane |
InChI |
InChI=1S/C4H3Cl7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
InChI Key |
CSVWIQQJQWJBDO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)





![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)



